Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a chemical compound characterized by its complex structure, which includes an imidazo[1,2-a]pyridine core, an iodine atom, a trifluoromethyl group, and an ethyl carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the iodine atom and trifluoromethyl group can be achieved through halogenation and trifluoromethylation reactions, respectively. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to iodate or iodide.
Reduction: The compound can be reduced to remove the iodine atom.
Substitution: The iodine atom can be substituted with other groups, such as alkyl or aryl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed:
Oxidation: Iodate or iodide derivatives.
Reduction: Iodine-free analogs.
Substitution: Alkylated or arylated derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific structural features. Similar compounds include:
Ethyl 8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate: This compound differs in the position of the iodine and trifluoromethyl groups.
Ethyl 6-iodo-2-(trifluoromethyl)pyridine-3-carboxylate: This compound lacks the imidazo[1,2-a]pyridine core.
Properties
IUPAC Name |
ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3IN2O2/c1-2-19-10(18)8-9(11(12,13)14)16-7-4-3-6(15)5-17(7)8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRFCNDHGVYFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)I)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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